molecular formula C20H19FN2O2 B11224298 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide

Cat. No.: B11224298
M. Wt: 338.4 g/mol
InChI Key: SBIYSLZCLDDGIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of carbazole derivatives This compound is characterized by the presence of a fluorine atom at the 6th position of the carbazole ring and a phenoxyacetamide group attached to the nitrogen atom of the carbazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide typically involves multiple steps. One common synthetic route starts with the preparation of 6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-one, which is then reacted with phenoxyacetyl chloride in the presence of a base such as triethylamine to form the desired compound. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide is unique due to the presence of both the fluorine atom and the phenoxyacetamide group, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic effects compared to similar compounds .

Properties

Molecular Formula

C20H19FN2O2

Molecular Weight

338.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-phenoxyacetamide

InChI

InChI=1S/C20H19FN2O2/c21-13-9-10-17-16(11-13)15-7-4-8-18(20(15)23-17)22-19(24)12-25-14-5-2-1-3-6-14/h1-3,5-6,9-11,18,23H,4,7-8,12H2,(H,22,24)

InChI Key

SBIYSLZCLDDGIY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)COC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.